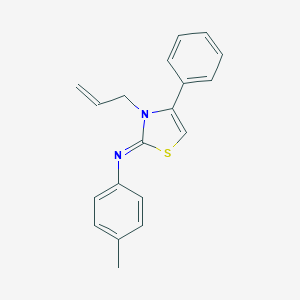

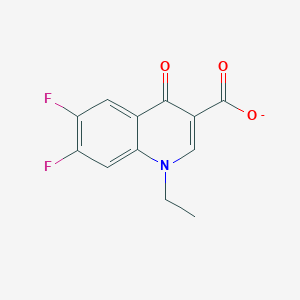

![molecular formula C11H9N3OS B348535 [(3-甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙腈 CAS No. 330827-69-5](/img/structure/B348535.png)

[(3-甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

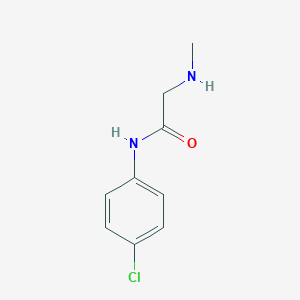

The compound [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a type of quinazolinone, which is a class of fused heterocyclic compounds . Quinazolinones have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Chemical Reactions Analysis

Quinazolinones are synthesized using various approaches. The most common approach is the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides .科学研究应用

治疗应用

喹唑啉衍生物因其治疗潜力而被广泛研究。它们表现出广泛的生物活性,包括抗癌、抗疟疾、抗菌和抗病毒作用。例如,与喹唑啉密切相关的四氢异喹啉已被确定为药物发现中的特权支架,在癌症治疗和中枢神经系统疾病中显示出有希望的结果 (Singh 和 Shah,2017 年)。此外,某些 4-氧代-二氢喹啉已显示出显着的抗 HSV 活性,表明它们在开发新抗病毒药物中的潜力 (张弈之,2006 年)。

生化研究

在生化研究领域,喹唑啉衍生物被用作理解细胞机制和途径的工具。它们充当各种酶和受体的抑制剂或调节剂,提供对疾病分子基础的见解并指导靶向治疗的发展。例如,含恶唑啉的配体与喹唑啉共享结构基序,已成功应用于不对称催化中,展示了含氮杂环在合成化学中的多功能性 (Hargaden 和 Guiry,2009 年)。

环境和分析应用

此外,一些喹唑啉衍生物因其在环境科学中的作用而受到探索,特别是在有机污染物的降解中。它们在酶促降解过程中充当氧化还原介质的能力突出了它们在环境修复和污染控制策略中的潜力 (Husain 和 Husain,2007 年)。

未来方向

Quinazolinones have a high potential for pharmaceutical and medicinal uses, inspiring researchers to synthesize different quinazolinone analogues to enhance their biological activity . Future research could focus on synthesizing new derivatives of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile and studying their biological activities.

属性

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZOJRVRICGRJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327631 |

Source

|

| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile | |

CAS RN |

330827-69-5 |

Source

|

| Record name | 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

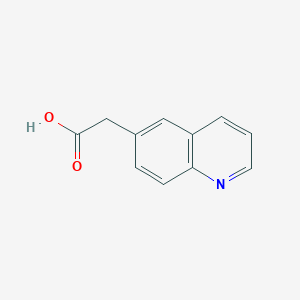

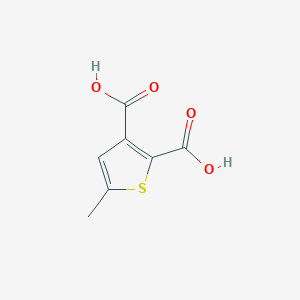

![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)

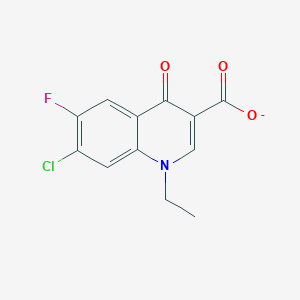

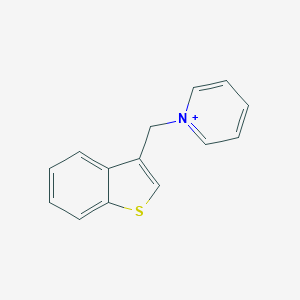

![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)

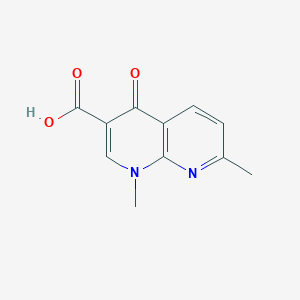

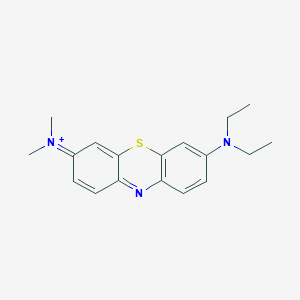

![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)

![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)